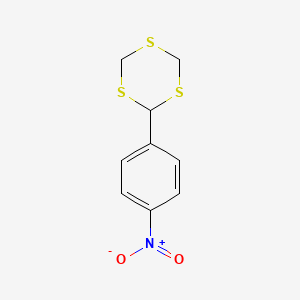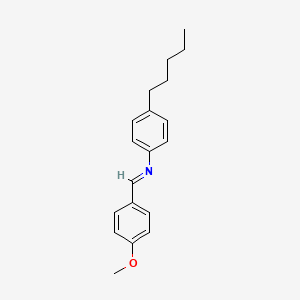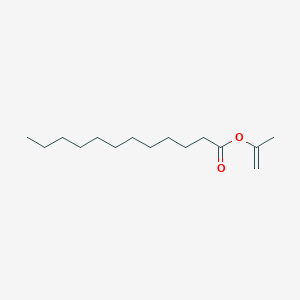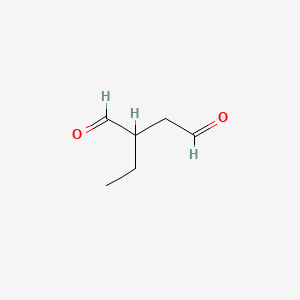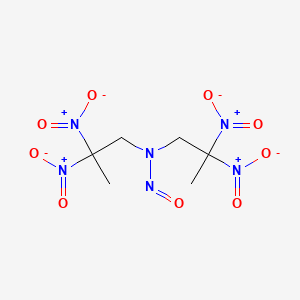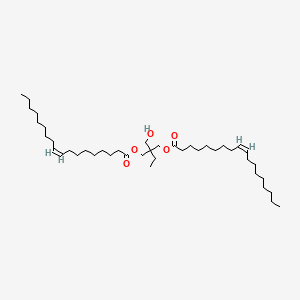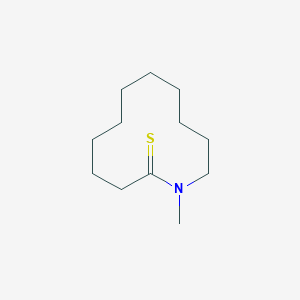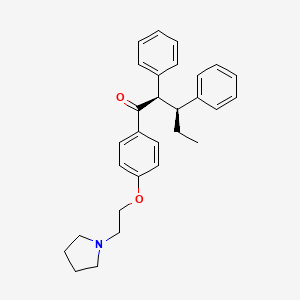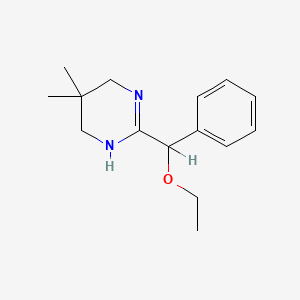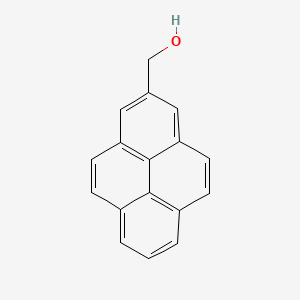
2-Pyrenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrenemethanol is an organic compound with the molecular formula C17H12O It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Pyrenemethanol can be synthesized from 4,5,9,10-tetrahydropyrene. The synthesis involves bromination of 4,5,9,10-tetrahydropyrene followed by a reaction with sodium bicarbonate and borane in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of pyrene as a starting material, which undergoes functionalization through various chemical reactions such as bromination and reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyrenemethanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form pyrene carboxylic acid.
Reduction: Reduction reactions can convert it to pyrene derivatives with different functional groups.
Substitution: It can participate in substitution reactions to form various pyrene-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Pyrene carboxylic acid.
Reduction: Pyrene derivatives with hydroxyl or alkyl groups.
Substitution: Halogenated pyrene compounds.
Wissenschaftliche Forschungsanwendungen
2-Pyrenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: It plays a role in the study of molecular recognition and DNA interactions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of 2-Pyrenemethanol involves its ability to intercalate into DNA structures, thereby affecting the stability and function of the DNA. This intercalation is driven by π-π stacking interactions between the pyrene moiety and the nucleobases of DNA. Additionally, it can act as a fluorescent probe, allowing for the visualization of molecular interactions and processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Pyrenemethanol
- 1-Pyrenebutanol
- 1-Pyrenecarboxaldehyde
- 1-Pyrenemethylamine hydrochloride
- 1-Pyrenebutyric acid
Comparison: 2-Pyrenemethanol is unique due to its specific position of the hydroxymethyl group on the pyrene ring, which influences its reactivity and interaction with other molecules. Compared to 1-Pyrenemethanol, this compound may exhibit different electronic properties and binding affinities, making it suitable for distinct applications in molecular recognition and materials science .
Eigenschaften
CAS-Nummer |
24471-48-5 |
|---|---|
Molekularformel |
C17H12O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
pyren-2-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-9,18H,10H2 |
InChI-Schlüssel |
XIKICBSLAFJTDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CO)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


